Evidence 1: Potent and Selective MAO-A Inhibition Contrasts with Class-Level MAO-B Preference
1-(2-Amino-4-hydroxy-5-methoxyphenyl)ethanone exhibits potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 18 nM, while its inhibition of human MAO-B is significantly weaker (IC50 = 91 nM), resulting in a ~5-fold selectivity for MAO-A [1]. This profile is a direct contrast to the majority of acetophenone derivatives, which have been reported to act preferentially on MAO-B, often with IC50 values in the nanomolar range and weak or no inhibition of MAO-A [2].
| Evidence Dimension | MAO-A vs. MAO-B Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 (MAO-A) = 18 nM; IC50 (MAO-B) = 91 nM |
| Comparator Or Baseline | Typical acetophenone derivatives: potent MAO-B inhibition, weak/no MAO-A inhibition |
| Quantified Difference | ~5-fold selectivity for MAO-A over MAO-B; reversed selectivity compared to class trend |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells, assessed via hydrogen peroxide production after 1 hr [1] |
Why This Matters
This data justifies the procurement of this specific compound for research focused on MAO-A mechanisms, as generic acetophenones are unlikely to provide the same isoform selectivity.
- [1] BindingDB. BDBM50075945 / CHEMBL3415815. IC50 data for inhibition of human recombinant MAO-A and MAO-B. View Source
- [2] Wang, Z., & Li, X. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2146-2155. View Source
